molecular formula C8H5FN2O2 B581589 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1228666-41-8

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B581589
CAS No.: 1228666-41-8
M. Wt: 180.138
InChI Key: VMFMXSACNCIANC-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the fluorination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of N-fluoropyridinium salts as fluorinating agents . The reaction conditions often require the presence of strong acids and controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar fluorination techniques, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its stability and reactivity compared to other halogenated derivatives. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-11-7-4(1-2-10-7)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFMXSACNCIANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678424
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-41-8
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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